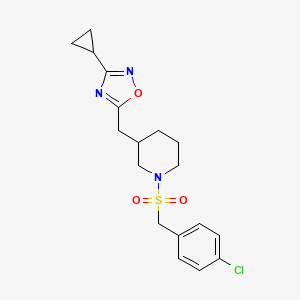

5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-[[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]methyl]-3-cyclopropyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O3S/c19-16-7-3-13(4-8-16)12-26(23,24)22-9-1-2-14(11-22)10-17-20-18(21-25-17)15-5-6-15/h3-4,7-8,14-15H,1-2,5-6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJPUXIEMRDTMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole is a compound that integrates a piperidine moiety and an oxadiazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22ClN3O3S, with a molecular weight of 395.9 g/mol. The structure features a cyclopropyl group and a sulfonamide functionality, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H22ClN3O3S |

| Molecular Weight | 395.9 g/mol |

| CAS Number | 1705214-66-9 |

Biological Activity

Compounds containing the 1,2,4-oxadiazole ring have been shown to exhibit various biological activities, including:

- Antimicrobial Activity : Studies indicate that derivatives of oxadiazoles can possess significant antibacterial properties. For instance, compounds similar to this compound demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

- Anticancer Potential : Research has shown that related oxadiazole compounds can inhibit cancer cell proliferation. For example, in vitro studies reported that certain oxadiazole derivatives inhibited PARP1 activity in breast cancer cells, suggesting potential applications in cancer therapy .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and bacterial survival.

- Binding Interactions : Docking studies suggest that this compound may interact with specific amino acid residues in target proteins, influencing their function .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antibacterial Screening : A study evaluated a series of oxadiazole derivatives for their antibacterial properties. The most active compounds exhibited IC50 values indicating strong inhibitory effects against various bacterial strains .

- Cancer Cell Line Studies : In vitro assays demonstrated that certain oxadiazole derivatives significantly reduced cell viability in human breast cancer cell lines compared to standard treatments like Olaparib .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is compared below with structurally analogous 1,2,4-oxadiazole derivatives, focusing on substituents, molecular weight, and functional groups.

Key Findings and Implications

Substituent Effects on Bioactivity: The 4-chlorobenzyl sulfonyl group in the target compound may enhance binding to hydrophobic pockets in target proteins compared to the trifluoromethylphenyl group in , which is more electron-withdrawing .

Molecular Weight and Drug-Likeness :

- The target compound (inferred MW 408.9) lies within the acceptable range for oral bioavailability (MW < 500), unlike the bulkier dual-chlorophenyl derivative (MW 452.3, ), which may face solubility challenges .

Synthetic Accessibility :

- Compounds with azetidine (e.g., ) or pyridine (e.g., ) substituents are synthetically simpler due to fewer stereocenters, whereas the target compound’s piperidine-sulfonyl linkage requires multi-step sulfonylation and coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.